molecular formula C9H12OS B1432368 (R)-alpha-Methyl-2-(methylthio)benzenemethanol CAS No. 1344938-35-7

(R)-alpha-Methyl-2-(methylthio)benzenemethanol

Cat. No. B1432368
CAS RN: 1344938-35-7
M. Wt: 168.26 g/mol
InChI Key: BZUCROKDRHBEBG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-Methyl-2-(methylthio)benzenemethanol, also known as (R)-MTBM, is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a chiral molecule, meaning that it is composed of two mirror-image molecules, (R)-MTBM and (S)-MTBM, which have different properties. (R)-MTBM is the form of the molecule that is most commonly used in research, due to its unique properties.

Scientific Research Applications

(R)-MTBM is used in a variety of scientific research applications. It is often used as a chiral shift reagent in NMR spectroscopy, as it can be used to distinguish between enantiomers of chiral molecules. It is also used as a chiral resolving agent in HPLC, which can be used to separate enantiomers of chiral molecules. Additionally, (R)-MTBM is used as a chiral ligand in asymmetric catalysis, as it can be used to catalyze reactions with high enantioselectivity.

Mechanism of Action

(R)-MTBM acts as a chiral shift reagent in NMR spectroscopy, by shifting the chemical shift of the proton of the methyl group of the molecule. This shift is caused by the formation of a hydrogen bond between the proton and the sulfur atom of the molecule. In HPLC, (R)-MTBM acts as a chiral resolving agent by forming a complex with the enantiomers of the molecule being separated. This complex is then separated by the HPLC column, allowing the enantiomers to be separated. As a chiral ligand, (R)-MTBM can bind to a metal center, such as a transition metal, and catalyze a reaction with high enantioselectivity.
Biochemical and Physiological Effects
(R)-MTBM has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, such as increased alertness and improved cognitive function. (R)-MTBM has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body, such as improved mood and increased motivation.

Advantages and Limitations for Lab Experiments

(R)-MTBM has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize in the laboratory. Additionally, it is a chiral molecule, which makes it useful for separating enantiomers of chiral molecules. However, (R)-MTBM is also limited in its applications, as it is not very soluble in aqueous solutions and can be difficult to purify.

Future Directions

There are a number of potential future directions for research involving (R)-MTBM. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase and monoamine oxidase, as this could lead to the development of new drugs for treating neurological disorders. Additionally, further research into the synthesis of (R)-MTBM could lead to the development of more efficient and cost-effective methods for synthesizing the molecule. Finally, research into the use of (R)-MTBM as a chiral shift reagent and chiral resolving agent could lead to the development of more efficient and cost-effective methods for separating enantiomers of chiral molecules.

properties

IUPAC Name

(1R)-1-(2-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCROKDRHBEBG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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